N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423024-46-7
VCID: VC2874647
InChI: InChI=1S/C15H20N2O2.ClH/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14;/h1-4,13-14,16H,5-10H2,(H,17,18);1H
SMILES: C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2.Cl
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

CAS No.: 1423024-46-7

Cat. No.: VC2874647

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.79 g/mol

* For research use only. Not for human or veterinary use.

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride - 1423024-46-7

Specification

CAS No. 1423024-46-7
Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
IUPAC Name N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C15H20N2O2.ClH/c18-15(17-13-5-7-19-8-6-13)14-9-11-3-1-2-4-12(11)10-16-14;/h1-4,13-14,16H,5-10H2,(H,17,18);1H
Standard InChI Key QOLVMAFMHYFBOJ-UHFFFAOYSA-N
SMILES C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2.Cl
Canonical SMILES C1COCCC1NC(=O)C2CC3=CC=CC=C3CN2.Cl

Introduction

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a chemical compound of significant interest in pharmacology and medicinal chemistry. It features a tetrahydroisoquinoline backbone, which is associated with diverse biological activities. This compound is classified as a carboxamide derivative, indicating the presence of a carboxamide functional group that may contribute to its pharmacological properties.

Molecular Formula and Weight

The molecular formula of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is C15H21ClN2O2, with a molecular weight of approximately 270.73 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps, starting from precursors such as oxan derivatives and tetrahydroisoquinoline structures. Optimization techniques like chromatography are often used to improve yield and purity.

Physical and Chemical Characteristics

While specific physical properties like density, boiling point, and melting point are not well-documented, the compound's structural configuration plays a crucial role in its biological activity and interaction with target receptors.

Mechanism of Action

The mechanism of action primarily involves modulation of neurotransmitter receptors. Research suggests that compounds with similar structures may exhibit neuroprotective effects and potential therapeutic benefits in neurodegenerative disorders.

Potential Therapeutic Uses

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is considered a potential positive allosteric modulator for certain receptors, including muscarinic acetylcholine receptors. This makes it a candidate for further investigation in the treatment of neurological conditions.

N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide Hydrochloride

This compound has a CAS number of 1423024-04-7 and a molecular weight of 310.82 g/mol. Its molecular formula is C16H23ClN2O2 . The addition of a methyl group alters its chemical properties and potentially its pharmacological profile compared to N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride.

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Without the hydrochloride salt, this compound has a molecular weight of 260.33 g/mol and a molecular formula of C15H20N2O2 . The absence of the hydrochloride salt affects its solubility and stability.

Potential Applications

Compound NamePotential Therapeutic UseMechanism of Action
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochlorideNeurodegenerative DisordersModulation of Neurotransmitter Receptors
N-methyl-N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochlorideNeurological ConditionsPotential Allosteric Modulation
N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamideResearch CompoundUnder Investigation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator